molecular formula C15H12FNO3 B6404723 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261988-99-1

5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6404723
CAS RN: 1261988-99-1
M. Wt: 273.26 g/mol
InChI Key: NWGPSARDNLHWTR-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, also known as 5-AAPFBA, is an organic compound with a wide range of applications in scientific research. It is a compound derived from acetic acid and is composed of a five-membered ring structure with an aminophenyl group and a fluorobenzoic acid group. The compound can be synthesized in the laboratory and has been used in various scientific applications, including drug development, biochemistry studies, and medical research.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications. It has been used in drug development as a model compound to study the pharmacological effects of novel compounds. It has also been used in biochemistry studies to study the biochemical and physiological effects of drugs and other compounds. In addition, 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% has been used in medical research to study the mechanism of action of drugs, their therapeutic effects, and their side effects.

Mechanism of Action

The exact mechanism of action of 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% is not yet known. However, it is believed to interact with various receptors in the body, including the muscarinic receptors, which are involved in the regulation of various physiological processes. It is also believed to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body, including the regulation of mood and emotion, the regulation of the cardiovascular system, and the regulation of the immune system. It is also believed to have an anti-inflammatory effect and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that can be easily synthesized in the laboratory. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The future directions for 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore its potential use in drug development and its potential use as a biomarker for various diseases. Furthermore, further research is needed to explore the potential of 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% as a therapeutic agent for a variety of conditions, including cancer, cardiovascular disease, and neurological disorders.

Synthesis Methods

5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95% can be synthesized in the laboratory using a three-step synthesis process. The first step involves the reaction of acetic anhydride and 3-aminophenol in the presence of pyridine to form the intermediate, 3-acetylaminophenol. The second step involves the reaction of 3-acetylaminophenol and 2-fluorobenzoic acid in the presence of triethylamine to form the final product, 5-(3-Acetylaminophenyl)-2-fluorobenzoic acid, 95%. The third step involves the purification of the product to obtain the desired purity of 95%.

properties

IUPAC Name

5-(3-acetamidophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)11-5-6-14(16)13(8-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGPSARDNLHWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690617
Record name 3'-Acetamido-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-99-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-(acetylamino)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261988-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Acetamido-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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